
2'-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine is a chemical compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a deoxyribose sugar moiety linked to an adenine base, with a unique modification at the nitrogen atom of the adenine ring, where a 1-methylpyrrolidin-2-ylidene group is attached. This structural modification imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine involves several steps. One common synthetic route includes the following steps:
Formation of the deoxyribose sugar moiety: This can be achieved through the reduction of ribose derivatives.
Attachment of the adenine base: The adenine base is linked to the deoxyribose sugar through a glycosidic bond.
Modification of the adenine ring: The nitrogen atom of the adenine ring is modified by introducing a 1-methylpyrrolidin-2-ylidene group. This step typically involves the use of specific reagents and catalysts to achieve the desired modification.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. These reactions often require the use of catalysts and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and other bioactive molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer activities. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry: It is used in the development of diagnostic tools and assays, as well as in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine can be compared with other nucleoside analogs, such as:
2’-Deoxyadenosine: This compound lacks the 1-methylpyrrolidin-2-ylidene modification and has different chemical and biological properties.
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)guanosine: This compound has a similar modification but with a guanine base instead of adenine.
N-Methyl-2-pyrrolidone: Although not a nucleoside analog, this compound shares the pyrrolidinone moiety and is used in various industrial applications.
Properties
CAS No. |
88010-85-9 |
|---|---|
Molecular Formula |
C15H20N6O3 |
Molecular Weight |
332.36 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1-methylpyrrolidin-2-ylidene)amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C15H20N6O3/c1-20-4-2-3-11(20)19-14-13-15(17-7-16-14)21(8-18-13)12-5-9(23)10(6-22)24-12/h7-10,12,22-23H,2-6H2,1H3/t9-,10+,12+/m0/s1 |
InChI Key |
LEVXLHTVDASHMI-HOSYDEDBSA-N |
Isomeric SMILES |
CN1CCCC1=NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
CN1CCCC1=NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


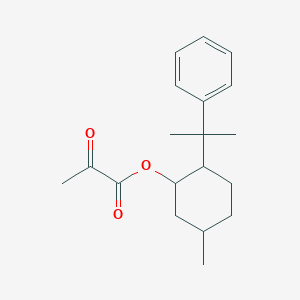
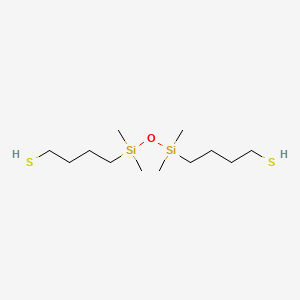
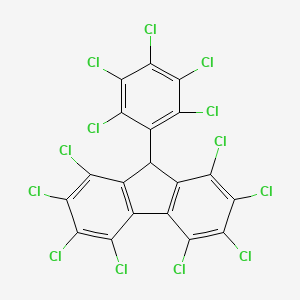
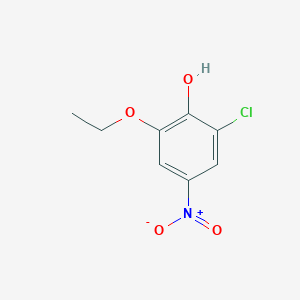
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
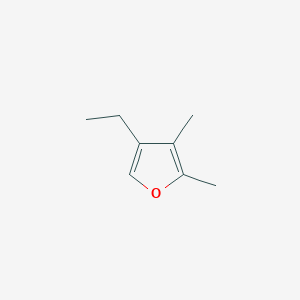
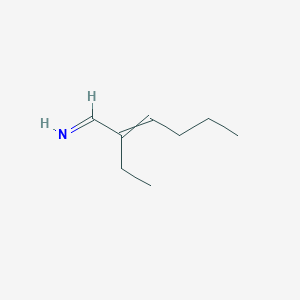

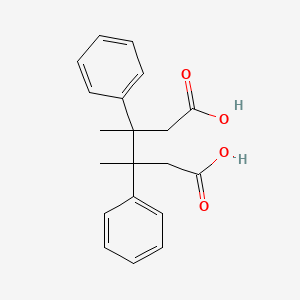
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
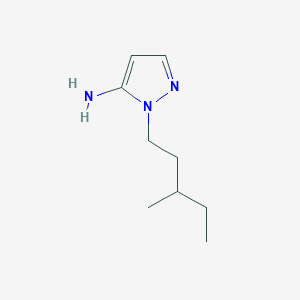

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)
